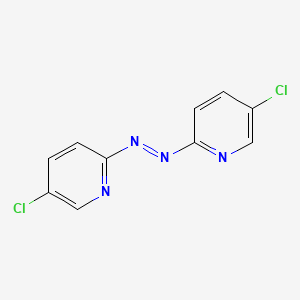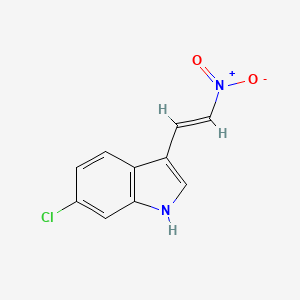
5-(4-Methoxyphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-2-methylphenol, 95% (also known as 4-methoxycatechol) is a phenolic compound found in many plants and is used in a variety of applications. It is a white to yellowish crystalline solid with a characteristic odor. It is a versatile precursor for a variety of organic compounds and has been used in many scientific research applications.
Wirkmechanismus
The mechanism of action of 4-methoxycatechol is not well understood. It is thought to act as an antioxidant and may play a role in cell signaling. It may also act as a scavenger of free radicals and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxycatechol are not well understood. It has been reported to have anti-inflammatory, anti-bacterial, and anti-cancer activity in cell culture studies. It has also been reported to have anti-oxidant, anti-allergenic, and anti-inflammatory effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methoxycatechol in lab experiments include its low cost, ease of synthesis, and availability. It is also relatively stable and non-toxic. The main limitation of using 4-methoxycatechol in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For 4-methoxycatechol research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research is needed to determine its potential role in the regulation of gene expression and its potential role in cell signaling. Additionally, further research is needed to determine the potential applications of 4-methoxycatechol in the synthesis of organic compounds, polymers, and other materials.
Synthesemethoden
The synthesis of 4-methoxycatechol is typically accomplished by the oxidation of 4-methoxybenzaldehyde. The oxidation is typically accomplished using an oxidizing agent such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite. The reaction is typically conducted in an aqueous solution at a temperature of around 50°C. The reaction is typically complete within one hour and yields a 95% pure product.
Wissenschaftliche Forschungsanwendungen
4-methoxycatechol has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including drugs, dyes, and fragrances. It has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of biological compounds, such as proteins, peptides, and nucleic acids.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHAVUHTSBEIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610503 |
Source


|
| Record name | 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799766-18-0 |
Source


|
| Record name | 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)





